molecular formula C20H20N4O B10888942 2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide

2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide

Cat. No.: B10888942
M. Wt: 332.4 g/mol
InChI Key: SGGPRFPDFLQJPJ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound’s structure also includes phenyl groups and a methylidene linkage, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves a multi-step process. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones . The reaction conditions often involve refluxing in methanol with an acid catalyst such as methanesulfonic acid to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-3-phenyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]propanamide

InChI

InChI=1S/C20H20N4O/c1-15(12-16-8-4-2-5-9-16)20(25)24-22-14-18-13-21-23-19(18)17-10-6-3-7-11-17/h2-11,13-15H,12H2,1H3,(H,21,23)(H,24,25)/b22-14+

InChI Key

SGGPRFPDFLQJPJ-HYARGMPZSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.